molecular formula C13H10Br2FNO B2927365 2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol CAS No. 477871-79-7

2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol

Cat. No.: B2927365
CAS No.: 477871-79-7
M. Wt: 375.035
InChI Key: RSAVHLHUQZXMTJ-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol is an organic compound that features a benzene ring substituted with bromine atoms at the 2 and 4 positions, a hydroxyl group at the 6 position, and a 4-fluoroanilino group attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 2,4-dibromophenol and 4-fluoroaniline.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in solvents like ethanol or methanol under reflux conditions. Catalysts such as acids or bases may be used to facilitate the reactions.

Industrial Production Methods

Industrial production methods for 2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, zinc in acetic acid.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of 2,4-dibromo-6-[(4-fluoroanilino)methyl]benzaldehyde.

    Reduction: Formation of 2,4-dihydro-6-[(4-fluoroanilino)methyl]benzenol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving brominated and fluorinated aromatic compounds.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The methylene bridge and hydroxyl group can also play a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-[(4-chloroanilino)methyl]benzenol: Similar structure but with a chlorine atom instead of a fluorine atom.

    2,4-Dibromo-6-[(4-methoxyanilino)methyl]benzenol: Similar structure but with a methoxy group instead of a fluorine atom.

    2,4-Dibromo-6-[(4-nitroanilino)methyl]benzenol: Similar structure but with a nitro group instead of a fluorine atom.

Uniqueness

2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-dibromo-6-[(4-fluoroanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2FNO/c14-9-5-8(13(18)12(15)6-9)7-17-11-3-1-10(16)2-4-11/h1-6,17-18H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAVHLHUQZXMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=C(C(=CC(=C2)Br)Br)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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